

## Measuring the Effects of PF-739 on Glucose Uptake: Application Notes and Protocols

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Compound of Interest		
Compound Name:	PF-739	
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## Introduction

**PF-739** is a potent, orally active, and non-selective small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] As an activator of all 12 heterotrimeric AMPK complexes, **PF-739** has demonstrated significant potential in metabolic research, particularly in the context of glucose metabolism.[1] These application notes provide detailed protocols and supporting data for researchers investigating the effects of **PF-739** on glucose uptake in various experimental models.

Activation of AMPK by **PF-739** in skeletal muscle has been shown to increase glucose uptake in a dose-dependent manner, an effect that is critical for its blood glucose-lowering properties observed in preclinical diabetic models.[2][3] The primary mechanism involves the stimulation of glucose transporter 4 (GLUT4) translocation to the plasma membrane, a process mediated by downstream targets of AMPK.

### **Data Presentation**

The following tables summarize the quantitative effects of **PF-739** on AMPK activation and glucose uptake, compiled from preclinical studies.

Table 1: In Vitro Efficacy of **PF-739** on AMPK Activation



AMPK Complex	EC50 (nM)
α2β1γ1	5.23
α1β1γ1	8.99
α2β2γ1	42.2
α1β2γ1	126

EC50 values represent the concentration of **PF-739** required to elicit half-maximal activation of the respective AMPK heterotrimeric complex.[1]

Table 2: Effect of **PF-739** on Glucose Uptake in Isolated Mouse Extensor Digitorum Longus (EDL) Muscle

Treatment	Concentration	Fold Increase in Glucose Uptake (vs. Basal)
PF-739	Dose-dependent	Up to 2-fold
PF-739 (maximal)	3 μΜ	~2-fold
AICAR (maximal)	2 mM	~2-fold
PF-739 + AICAR	3 μM + 2 mM	Potentiated effect (>2-fold)

Data represents the stimulation of 2-deoxyglucose uptake in ex vivo mouse EDL muscle preparations.[2] The combination of **PF-739** and AICAR, another AMPK activator, results in a synergistic increase in glucose uptake.[2][3]

## **Signaling Pathway**

**PF-739** directly activates AMPK by binding to its allosteric drug and metabolite (ADaM) site. This activation initiates a signaling cascade that culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake into the cell. Key downstream effectors in this pathway include AS160 (Akt substrate of 160 kDa, also known as TBC1D4) and TBC1D1.





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Caption: Signaling pathway of **PF-739**-induced glucose uptake.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to measure the effects of **PF-739** on glucose uptake.

## Protocol 1: Ex Vivo 2-Deoxyglucose Uptake in Isolated Mouse Skeletal Muscle (EDL)

This protocol is adapted from studies investigating glucose uptake in isolated rodent muscles.

### Materials:

- Krebs-Henseleit buffer (KHB) supplemented with 0.1% BSA and 2 mM pyruvate.
- 2-deoxy-[<sup>3</sup>H]-glucose and [<sup>14</sup>C]-mannitol.
- PF-739 stock solution (in DMSO).
- AICAR stock solution (in water).
- Liquid scintillation cocktail and vials.
- Isolated mouse Extensor Digitorum Longus (EDL) muscles.

#### Procedure:



- Muscle Dissection: Carefully dissect EDL muscles from euthanized mice and mount them on incubation apparatuses at their resting length.
- Pre-incubation: Place the mounted muscles in vials containing KHB and allow them to equilibrate for 30 minutes at 30°C, with continuous gassing (95% O<sub>2</sub>, 5% CO<sub>2</sub>).
- Stimulation: Transfer the muscles to fresh KHB containing the desired concentrations of PF-739, AICAR, or a combination of both. Incubate for the specified duration (e.g., 20-40 minutes). Include a vehicle control (DMSO).
- Glucose Uptake Measurement: Move the muscles to KHB containing 2-deoxy-[<sup>3</sup>H]-glucose (1 μCi/ml) and [<sup>14</sup>C]-mannitol (0.2 μCi/ml) for 10 minutes.
- Washing: Quickly transfer the muscles to ice-cold KHB and wash for 30 minutes to remove extracellular tracers.
- Muscle Lysis: Blot the muscles dry, weigh them, and digest them in 0.5 M NaOH overnight at 60°C.
- Scintillation Counting: Neutralize the lysates with 0.5 M HCl and add a portion to a liquid scintillation cocktail. Determine the radioactivity using a beta-counter.
- Calculation: Calculate the intracellular accumulation of 2-deoxy-[<sup>3</sup>H]-glucose by correcting for the extracellular space using the [<sup>14</sup>C]-mannitol counts. Express glucose uptake as nmol/mg muscle/hour.

# Protocol 2: In Vitro 2-Deoxyglucose Uptake in Cultured L6 Myotubes

This protocol is a standard method for assessing glucose uptake in a skeletal muscle cell line.

#### Materials:

- Differentiated L6 myotubes in 24-well plates.
- Krebs-Ringer-Phosphate (KRP) buffer.



- 2-deoxy-[<sup>3</sup>H]-glucose.
- PF-739 stock solution (in DMSO).
- 0.5 M NaOH.
- Liquid scintillation cocktail and vials.

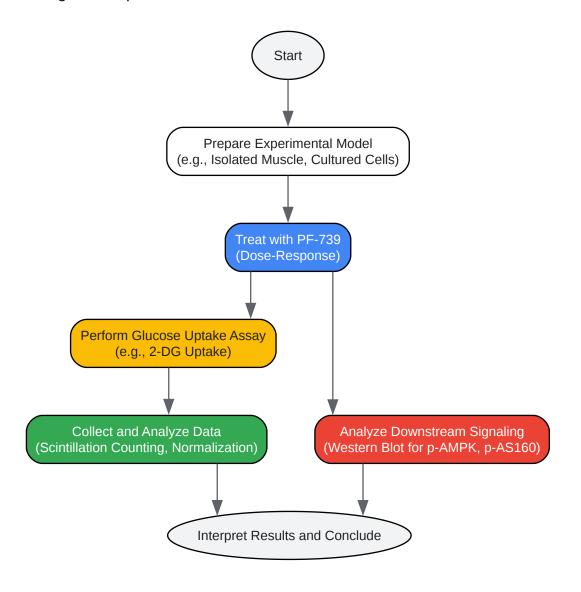
### Procedure:

- Cell Culture: Culture and differentiate L6 myoblasts into myotubes in 24-well plates.
- Serum Starvation: Before the assay, serum-starve the myotubes for 3-4 hours in serum-free α-MEM.
- Pre-incubation: Wash the cells with KRP buffer and pre-incubate with KRP buffer for 30 minutes at 37°C.
- Stimulation: Replace the buffer with fresh KRP buffer containing various concentrations of **PF-739** or vehicle (DMSO) and incubate for the desired time (e.g., 30 minutes).
- Glucose Uptake: Add 2-deoxy-[<sup>3</sup>H]-glucose (0.5 μCi/ml) to each well and incubate for 10 minutes.
- Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
- Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubating for 30 minutes at room temperature.
- Scintillation Counting: Transfer a portion of the lysate to a scintillation vial with a scintillation cocktail and measure the radioactivity.
- Protein Assay: Use a portion of the lysate to determine the protein concentration for normalization of the glucose uptake data.
- Calculation: Express glucose uptake as pmol/mg protein/min.



## **Experimental Workflow**

The following diagram illustrates a general workflow for investigating the effect of a compound like **PF-739** on glucose uptake.



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